molecular formula C23H17BrN2O4 B262537 N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

Cat. No. B262537
M. Wt: 465.3 g/mol
InChI Key: KULDTOGNGIOLPD-UHFFFAOYSA-N
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Description

N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, also known as BMF-427, is a novel small molecule that has gained attention due to its potential therapeutic applications. It belongs to the class of benzofuran derivatives and has shown promising results in various scientific research studies. In

Mechanism of Action

N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide exerts its effects by binding to specific target molecules in the body. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, 5-lipoxygenase, and phosphodiesterase-4. It also inhibits the activity of certain signaling pathways, including the NF-κB and MAPK pathways. By inhibiting these enzymes and pathways, N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide reduces the production of inflammatory mediators and inhibits the growth and progression of cancer cells.
Biochemical and Physiological Effects:
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes. It also inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to optimize its properties. It has been shown to exhibit potent anti-inflammatory and anti-cancer effects in vitro and in vivo. However, there are also some limitations to using N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide in lab experiments. It has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide.

Future Directions

There are several future directions for research on N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide. One area of interest is exploring its potential as a therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Another area of interest is investigating its potential as a cancer therapy, either alone or in combination with other agents. Additionally, more studies are needed to optimize the synthesis and properties of N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide to improve its effectiveness as a therapeutic agent.

Synthesis Methods

N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide can be synthesized using a multi-step process. The first step involves the synthesis of 3-bromo-4-methoxybenzoic acid, which is then coupled with 4-aminophenylboronic acid to form the intermediate product. The intermediate product is then coupled with 1-benzofuran-2-carboxylic acid to form N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide. The synthesis method has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of cancer and inflammation. It has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human cytomegalovirus.

properties

Product Name

N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

Molecular Formula

C23H17BrN2O4

Molecular Weight

465.3 g/mol

IUPAC Name

N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H17BrN2O4/c1-29-20-11-6-15(12-18(20)24)22(27)25-16-7-9-17(10-8-16)26-23(28)21-13-14-4-2-3-5-19(14)30-21/h2-13H,1H3,(H,25,27)(H,26,28)

InChI Key

KULDTOGNGIOLPD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Br

Origin of Product

United States

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